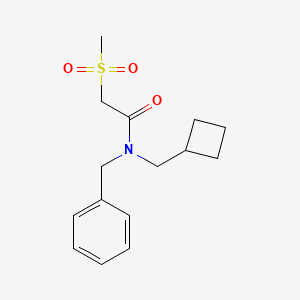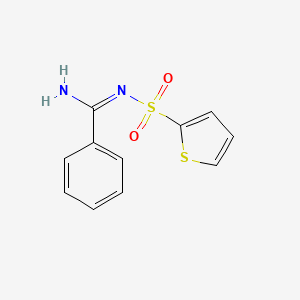
N-benzyl-N-(cyclobutylmethyl)-2-(methylsulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(cyclobutylmethyl)-2-(methylsulfonyl)acetamide, also known as BMA-190, is a compound that has gained attention in the scientific community due to its potential as a therapeutic agent. It belongs to the class of N-acyl amino acids and has been studied for its various biological activities.
Mecanismo De Acción
The exact mechanism of action of N-benzyl-N-(cyclobutylmethyl)-2-(methylsulfonyl)acetamide is not fully understood. However, it is believed to act on the GABAergic system in the brain, which is involved in the regulation of anxiety and pain. N-benzyl-N-(cyclobutylmethyl)-2-(methylsulfonyl)acetamide has been shown to enhance the activity of GABA receptors, leading to anxiolytic and analgesic effects.
Biochemical and Physiological Effects
N-benzyl-N-(cyclobutylmethyl)-2-(methylsulfonyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have anticonvulsant effects in animal models of epilepsy. N-benzyl-N-(cyclobutylmethyl)-2-(methylsulfonyl)acetamide has been found to have low toxicity and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-N-(cyclobutylmethyl)-2-(methylsulfonyl)acetamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the research of N-benzyl-N-(cyclobutylmethyl)-2-(methylsulfonyl)acetamide. One area of interest is its potential as a therapeutic agent for anxiety disorders. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a treatment for neuropathic pain. Additional studies are needed to investigate its mechanism of action and optimize its dosing regimen. Overall, N-benzyl-N-(cyclobutylmethyl)-2-(methylsulfonyl)acetamide has shown promise as a potential therapeutic agent, and further research is needed to fully understand its biological activities and potential clinical applications.
Métodos De Síntesis
The synthesis of N-benzyl-N-(cyclobutylmethyl)-2-(methylsulfonyl)acetamide involves the reaction of N-benzylglycine and cyclobutylmethyl bromide in the presence of potassium carbonate. The resulting product is then treated with methanesulfonyl chloride to obtain N-benzyl-N-(cyclobutylmethyl)-2-(methylsulfonyl)acetamide. This method has been optimized to yield high purity and high yield of N-benzyl-N-(cyclobutylmethyl)-2-(methylsulfonyl)acetamide.
Aplicaciones Científicas De Investigación
N-benzyl-N-(cyclobutylmethyl)-2-(methylsulfonyl)acetamide has shown promise in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated as a potential therapeutic agent for the treatment of neuropathic pain, epilepsy, and anxiety disorders.
Propiedades
IUPAC Name |
N-benzyl-N-(cyclobutylmethyl)-2-methylsulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-20(18,19)12-15(17)16(11-14-8-5-9-14)10-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEXEVCKHVALEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)N(CC1CCC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B5292292.png)
![1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5292307.png)
![2-phenyl-4-[2-(trifluoromethyl)morpholin-4-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5292318.png)
![{2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B5292325.png)
![3-{[2-(2,4-dimethoxyphenyl)-1H-imidazol-1-yl]methyl}isoxazole](/img/structure/B5292329.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5292341.png)
![methyl 3-[2-amino-3-cyano-6-(3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]benzoate](/img/structure/B5292357.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B5292365.png)
![N,2,3,5-tetramethyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5292371.png)
![2-(1H-benzimidazol-2-yl)-3-{3-methoxy-4-[(3-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B5292373.png)

![1-[(3-methyl-2-pyridinyl)methyl]-4-[(6-phenyl-3-pyridinyl)methyl]piperazine](/img/structure/B5292389.png)
![N-[1-(3-ethyl-5-isoxazolyl)ethyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5292395.png)
![N-1,3-benzodioxol-5-yl-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5292398.png)